molecular formula C10H10BrNO2 B2903026 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1369064-91-4

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2903026
CAS No.: 1369064-91-4
M. Wt: 256.099
InChI Key: FEKDVTDJESHFTA-UHFFFAOYSA-N
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Description

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1369064-91-4) is a benzoxazinone-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the design of novel bioactive molecules, particularly in the development of potential anticancer and anti-inflammatory agents. The core 2H-1,4-benzoxazin-3(4H)-one structure is a privileged, rigid planar heterocycle known for its low toxicity profile and broad biological activity . The bromo substituent at the 7-position is a key reactive handle that allows for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the construction of compound libraries for biological screening . Recent research highlights the value of this structural class. Analogous 7-substituted benzoxazinone derivatives, when conjugated with 1,2,3-triazole groups, have demonstrated notable inhibitory activity against Huh-7 liver cancer cells, inducing DNA damage, apoptosis, and autophagy activation . Furthermore, similar molecular frameworks have shown potent anti-inflammatory effects in LPS-induced microglial cells, reducing key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, suggesting potential applications in neuroinflammatory disease research . The 4-ethyl group on this specific analog may influence its pharmacokinetic properties and target binding affinity. Researchers utilize this compound as a key precursor for synthesizing more complex derivatives to explore structure-activity relationships against various therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-ethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKDVTDJESHFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor benzoxazine compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from commercially available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and binding affinities.

Mechanism of Action

The mechanism of action of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Bromine at Position 7: Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Sonogashira, Suzuki) for hybrid molecule synthesis. Brominated derivatives show potent anticancer activity, as seen in copper-catalyzed isoxazole hybrids (IC₅₀: <5 µM in HepG2) .
  • Alkyl Groups at Position 4: Ethyl vs. Methyl: The ethyl group increases lipophilicity (logP ~2.5 vs. Methyl derivatives exhibit stronger PI3Kα inhibition (IC₅₀: 0.8 µM vs. 3.2 µM for ethyl) . Propargyl: Facilitates click chemistry for bioconjugation, enabling rapid diversification into triazole or isoxazole hybrids .

Heterocycle Modifications

  • Pyrido vs. Benzo Fusion: Pyrido[3,2-b]oxazinones (e.g., NPO) exhibit enhanced DNA binding inhibition compared to benzoxazinones due to nitrogen incorporation, which stabilizes interactions with NF-κB .
  • Triazole Functionalization: Triazole-linked benzoxazinones (e.g., from ) show broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), absent in non-triazole analogues, highlighting the role of azole groups in disrupting microbial membranes .

Biological Activity

7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and a benzoxazine core, positions it as an intriguing candidate for various therapeutic applications.

The primary target of this compound is Histone Deacetylases (HDACs) . By inhibiting HDAC activity, this compound can alter gene expression, which may lead to significant cellular effects such as:

  • Induction of Apoptosis : The inhibition of HDACs can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : This compound may halt the progression of the cell cycle, contributing to its potential anticancer effects.

These mechanisms are crucial for understanding its role in cancer therapy and other diseases where HDACs are implicated.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis in breast cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for:

  • Anti-inflammatory Effects : Studies have suggested that it may reduce inflammation markers in vitro.
  • Neuroprotective Properties : There are indications that this compound could protect neuronal cells from oxidative stress.

Research Findings and Case Studies

A selection of research findings illustrates the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant apoptosis induction in breast cancer cells with IC50 values around 10 µM.
Study 2 Showed antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Study 3 Reported anti-inflammatory effects in a murine model of arthritis, reducing swelling by 30% compared to controls.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
4-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one No bromine substituentLower reactivity and anticancer activity
7-Chloro-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Chlorine instead of bromineSimilar but less potent than brominated variant

The presence of the bromine atom significantly enhances the biological activity compared to its non-brominated counterparts.

Q & A

Q. What regioselective synthesis methods are reported for 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives?

A copper(I)-catalyzed one-pot reaction has been developed to synthesize derivatives by reacting aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one. Key steps include optimizing reaction temperature (60–80°C) and using DMF as a solvent to achieve high regioselectivity. Structural confirmation is performed via ¹H NMR, ¹³C NMR, and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

The compound’s structure is validated using ¹H NMR (to identify ethyl group protons and aromatic protons), ¹³C NMR (to confirm carbonyl and bromine-substituted carbons), and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What purification techniques are effective for isolating halogenated benzoxazine derivatives?

Recrystallization using ethanol or methanol is commonly employed to remove unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) is used for intermediates with polar functional groups .

Q. How do substituents like ethyl and bromine influence the compound’s stability?

The ethyl group enhances lipophilicity, improving membrane permeability, while the bromine atom increases molecular weight and may reduce metabolic degradation. Stability studies in DMSO or aqueous buffers (pH 7.4) are recommended to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the anticancer activity of benzoxazine derivatives?

Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or PARP). Incorporate ligand flexibility and solvent effects, and validate predictions with in vitro enzyme inhibition assays. For example, derivatives with isoxazole hybrids showed strong binding to PARP-1 (ΔG = -9.2 kcal/mol) .

Q. What strategies address contradictions in reported biological activities of benzoxazine derivatives?

Compare substituent effects: Hydroxymethyl groups (e.g., in 2-Ethyl-7-(hydroxymethyl) derivatives) may enhance antimicrobial activity, while bromine can reduce solubility, limiting bioavailability. Use dose-response assays (IC₅₀) and pharmacokinetic profiling to reconcile discrepancies .

Q. How do synthetic routes for halogenated benzoxazines mitigate side reactions from bromine’s reactivity?

Controlled reaction conditions (low temperature, inert atmosphere) and catalysts like Pd/C or Cu(I) minimize undesired bromine displacement. For example, hydrogenation of nitro groups in brominated precursors requires Pd/C at 20°C to avoid debromination .

Q. What in silico methods predict the ADMET profiles of 7-Bromo-4-ethyl derivatives?

SwissADME and ProTox-II are used to estimate logP (lipophilicity), aqueous solubility, and hepatotoxicity. Bromine’s electronegativity may reduce metabolic clearance, requiring experimental validation via microsomal stability assays .

Q. How does the hydroxymethyl group in structurally related compounds inform derivative design?

The hydroxymethyl group in 2-Ethyl-7-(hydroxymethyl) derivatives allows further functionalization (e.g., esterification or glycosylation) to enhance target selectivity. Comparative SAR studies with ethyl vs. methyl substituents reveal steric effects on enzyme binding .

Q. What spectroscopic techniques resolve overlapping signals in NMR analysis of benzoxazines?

Use 2D NMR (COSY, HSQC) to assign aromatic protons and differentiate ethyl group signals. For example, HSQC correlates ¹H signals with ¹³C shifts for the oxazine carbonyl (δ ~170 ppm) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show limited efficacy for benzoxazines?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or substituent effects. For instance, amino-substituted derivatives exhibit broad-spectrum activity, while nitro groups reduce potency. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How can conflicting results in molecular docking vs. in vitro assays be reconciled?

Docking predictions may not account for cellular uptake barriers. Validate with cell-based assays (e.g., MTT for cytotoxicity) and measure intracellular concentrations via LC-MS. For example, a derivative with strong in silico PARP-1 binding showed low cellular uptake due to poor solubility .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis (e.g., Smiles rearrangement) to reduce reaction times and improve yields for N-substituted derivatives .
  • Biological Testing : Prioritize derivatives with logP < 3.5 and topological polar surface area (TPSA) < 80 Ų to balance permeability and solubility .
  • Data Reproducibility : Report detailed reaction conditions (solvent, catalyst loading, temperature) and biological assay protocols to enable cross-study comparisons .

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